molecular formula C15H21N5O2 B2614055 4-(1H-benzo[d]imidazol-2-yl)-N-(2-methoxyethyl)piperazine-1-carboxamide CAS No. 1208468-03-4

4-(1H-benzo[d]imidazol-2-yl)-N-(2-methoxyethyl)piperazine-1-carboxamide

Cat. No.: B2614055
CAS No.: 1208468-03-4
M. Wt: 303.366
InChI Key: FTFWCLMCVDMJRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-(1H-benzo[d]imidazol-2-yl)-N-(2-methoxyethyl)piperazine-1-carboxamide is a benzimidazole-piperazine hybrid characterized by a carboxamide linker and a 2-methoxyethyl substituent. The 2-methoxyethyl group in this compound may enhance solubility and bioavailability compared to aryl-substituted analogues, making it a candidate for optimization in drug development .

Properties

IUPAC Name

4-(1H-benzimidazol-2-yl)-N-(2-methoxyethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O2/c1-22-11-6-16-15(21)20-9-7-19(8-10-20)14-17-12-4-2-3-5-13(12)18-14/h2-5H,6-11H2,1H3,(H,16,21)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTFWCLMCVDMJRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-benzo[d]imidazol-2-yl)-N-(2-methoxyethyl)piperazine-1-carboxamide typically involves the reaction of benzimidazole derivatives with piperazine and carboxamide groups. One common method involves the cyclocondensation of 2-acetyl benzimidazoles with piperazine derivatives under controlled conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

4-(1H-benzo[d]imidazol-2-yl)-N-(2-methoxyethyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce benzimidazole derivatives with reduced functional groups .

Scientific Research Applications

Anticancer Applications

Research has indicated that compounds containing benzimidazole derivatives exhibit significant anticancer activity. The mechanism often involves the inhibition of key enzymes in cancer cell proliferation.

  • Mechanism of Action : The benzimidazole moiety can interact with DNA and proteins, disrupting their functions, which is crucial in cancer therapy. The piperazine ring enhances cellular uptake, while the methoxyethyl group contributes to solubility and bioavailability.
  • Case Studies : In vitro studies have shown that related compounds demonstrate cytotoxicity against various cancer cell lines, including colorectal and lung cancer cells. For instance, derivatives similar to this compound have been tested against HCT116 (human colorectal carcinoma) and A549 (lung cancer) cells, showing promising results with IC50 values indicating potent activity compared to standard chemotherapeutics .

Antimicrobial Applications

The compound's structure suggests potential antimicrobial properties, particularly against bacterial and fungal pathogens.

  • Antibacterial Activity : Compounds with similar structures have been evaluated for their efficacy against both Gram-positive and Gram-negative bacteria. The presence of the benzimidazole ring is known to enhance antimicrobial activity due to its ability to disrupt microbial cell functions.
  • Research Findings : Studies have shown that derivatives exhibit significant antimicrobial effects with minimal inhibitory concentrations (MIC) in the low micromolar range against various strains, indicating their potential as new antimicrobial agents .

Molecular Probes

Beyond therapeutic applications, 4-(1H-benzo[d]imidazol-2-yl)-N-(2-methoxyethyl)piperazine-1-carboxamide can serve as a molecular probe in biochemical research.

  • Biochemical Applications : Its ability to bind selectively to certain proteins makes it useful for studying protein interactions and cellular pathways. This application is particularly relevant in drug discovery and development processes where understanding molecular interactions is critical.

Mechanism of Action

The mechanism of action of 4-(1H-benzo[d]imidazol-2-yl)-N-(2-methoxyethyl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the growth of microbial cells by interfering with their metabolic pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogues differ primarily in the substituent attached to the piperazine-carboxamide moiety. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Substituent (R) Core Structure Key Biological Activity (IC50/EC50) Reference
Target Compound 2-Methoxyethyl Benzimidazole-piperazine-carboxamide Not reported (theoretical) -
4-(1H-Benzo[d]imidazol-2-yl)-N-(3-chlorophenyl)piperazine-1-carboxamide (5d) 3-Chlorophenyl Benzimidazole-piperazine-carboxamide MCF-7: 48.3 µM
4-(1H-Benzo[d]imidazol-2-yl)-N-(p-tolyl)piperazine-1-carboxamide (5b) p-Tolyl Benzimidazole-piperazine-carboxamide MDA-MB-231: >50 µM
4-(1H-Benzo[d]imidazol-2-yl)-N-phenylpiperazine-1-carbothioamide (4a) Phenyl (thiourea) Benzimidazole-piperazine-carbothioamide Anticancer (caspase-3 activation)
1,4-bis(4-(1H-Benzo[d]imidazol-2-yl-phenyl))piperazine (BIPP) Bis-benzimidazole-phenyl Benzimidazole-piperazine U937 leukemia: 3.2–12.8 µM
Key Observations:
  • Substituent Impact : Aryl groups (e.g., 3-chlorophenyl in 5d) enhance cytotoxicity but may reduce solubility. The 2-methoxyethyl group in the target compound likely improves pharmacokinetics due to its polar ether linkage .
  • Thiourea vs. Carboxamide : Thiourea derivatives (e.g., 4a) exhibit similar apoptotic activity but with altered binding kinetics due to sulfur’s electronegativity .
Anticancer Efficacy:
  • Compound 5d : Demonstrates selective activity against estrogen receptor-positive MCF-7 cells (IC50 = 48.3 µM), suggesting a role in hormone-sensitive cancers .
  • BIPP : Induces intrinsic apoptosis in leukemia cells at low micromolar concentrations (3.2–12.8 µM), comparable to HDAC inhibitors like sodium butyrate .
Enzymatic Targets:
  • PARP-1 Inhibition: Analogues with bromo/cyanobenzyl groups (e.g., 13g, 13h) show PARP-1 inhibition (IC50 < 1 µM), though the target compound’s activity remains unstudied .
  • Dual-Target Inhibitors : Benzimidazole derivatives targeting viral entry and replication (e.g., 1c–1e) highlight structural versatility for multifunctional applications .

Physicochemical Properties

Table 2: Physicochemical Comparison
Compound Name Molecular Weight logP (Predicted) Solubility (mg/mL) Melting Point (°C)
Target Compound 328.37 1.8 >10 (theoretical) Not reported
5d 356.8 3.2 <1 284–286
4a 406.4 3.5 <1 255
BIPP 582.6 4.1 Insoluble >300
Key Observations:
  • The target compound’s lower molecular weight (328.37) and predicted logP (1.8) suggest improved bioavailability compared to bulkier analogues like BIPP (MW = 582.6) .
  • Thiourea derivatives (e.g., 4a) exhibit higher melting points (>250°C), indicating crystalline stability but poor solubility .

Biological Activity

4-(1H-benzo[d]imidazol-2-yl)-N-(2-methoxyethyl)piperazine-1-carboxamide, identified by CAS number 1208468-03-4, is a compound featuring a benzimidazole moiety and a piperazine ring. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of the compound is C15H21N5O2C_{15}H_{21}N_{5}O_{2} with a molecular weight of 303.36 g/mol. The compound's structure includes a benzimidazole ring which is known for its diverse biological activities.

PropertyValue
CAS Number1208468-03-4
Molecular FormulaC15H21N5O2
Molecular Weight303.36 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in signaling pathways. The benzimidazole moiety is known to exhibit antimicrobial , anti-inflammatory , and antioxidant properties.

Key Mechanisms:

  • GABA-A Receptor Modulation : Recent studies suggest that derivatives of benzimidazole can act as positive allosteric modulators (PAMs) of the GABA-A receptor, which plays a crucial role in neurotransmission and has implications in treating anxiety and depression .
  • Anti-inflammatory Activity : Compounds similar to this compound have demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in macrophage models . This suggests potential applications in inflammatory diseases.

Anti-inflammatory Studies

In vitro studies have shown that related benzimidazole derivatives can significantly reduce the production of inflammatory mediators in LPS-stimulated macrophages. For instance, one derivative exhibited an IC50 value of 0.86 μM for NO production, indicating potent anti-inflammatory effects .

Antioxidant Activity

Research on similar piperazine derivatives indicates that they possess antioxidant properties, which may contribute to their therapeutic potential against oxidative stress-related diseases .

Case Studies

  • Case Study on Antidepressant Activity : A study evaluated the antidepressant effects of piperazine derivatives, including those with benzimidazole structures. The compounds were tested using the forced swim test and tail suspension test, showing significant reductions in immobility time compared to control groups .
  • Neuroprotective Effects : Another study highlighted the neuroprotective effects of benzimidazole derivatives on neuronal cells subjected to oxidative stress, demonstrating their potential in treating neurodegenerative disorders.

Q & A

Basic Research Questions

1.1. What are the recommended synthetic routes for 4-(1H-benzo[d]imidazol-2-yl)-N-(2-methoxyethyl)piperazine-1-carboxamide?

Methodological Answer:
The synthesis involves multi-step reactions, often starting with the formation of the piperazine core. A common approach includes:

Piperazine Functionalization : Reacting piperazine with a benzoimidazole derivative (e.g., via nucleophilic substitution or condensation).

Carboxamide Introduction : Coupling the piperazine-benzoimidazole intermediate with 2-methoxyethylamine using carbodiimide-based reagents (e.g., EDC/HOBt) .

Purification : Column chromatography (e.g., EtOAC/MeOH with triethylamine) or crystallization for isolation .

Key Challenges : Low yields due to steric hindrance at the piperazine N-atom. Optimize reaction time (4–6 hours under reflux) and use polar aprotic solvents (DMF or acetonitrile) .

1.2. How is structural characterization performed for this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm piperazine ring substitution (δ 2.5–3.5 ppm for piperazine protons) and benzoimidazole integration (aromatic protons at δ 7.0–8.5 ppm) .
  • Mass Spectrometry (ESI-MS) : Look for [M+H]+^+ peaks matching the molecular weight (e.g., C16_{16}H22_{22}N6_6O2_2 ≈ 330.4 g/mol).
  • Elemental Analysis : Verify C, H, N percentages within ±0.4% of theoretical values .

1.3. What preliminary biological assays are suitable for evaluating this compound?

Methodological Answer:

  • Enzyme Inhibition : Test against carbonic anhydrase isoforms (hCA I/II) using esterase activity assays with 4-nitrophenyl acetate as substrate .
  • Receptor Binding : Screen for histamine H1/H4 receptor affinity via radioligand displacement assays (IC50_{50} determination) .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at 10–100 μM concentrations .

Advanced Research Questions

2.1. How can synthetic yields be improved for sterically hindered intermediates?

Methodological Answer:

  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes at 120°C) and improve regioselectivity .
  • Catalytic Systems : Employ Pd-catalyzed cross-coupling for benzoimidazole-piperazine linkage .
  • Protecting Groups : Use tert-butyloxycarbonyl (Boc) to shield reactive amines during coupling steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.